Technical Monograph: 1,4-Benzenediamine, N,N'-diphenyl- (DPPD)
Technical Monograph: 1,4-Benzenediamine, N,N'-diphenyl- (DPPD)
This technical guide provides a comprehensive analysis of 1,4-Benzenediamine, N,N'-diphenyl- (commonly known as DPPD ), a potent antioxidant and antiozonant used extensively in polymer stabilization and studied for its metabolic and toxicological profiles in drug development contexts.
Executive Summary
1,4-Benzenediamine, N,N'-diphenyl- (CAS 74-31-7), widely designated as DPPD , is a symmetric aromatic diamine functioning primarily as a radical scavenger.[1] Its structural rigidity and electron-rich nitrogen centers allow it to interrupt autocatalytic oxidation cycles in lipids, rubber, and polymers by donating hydrogen atoms to peroxy radicals. While historically pivotal in industrial rubber stabilization, its relevance in life sciences stems from its metabolic conversion to quinone-diimines and its utility as a reference standard in oxidative stress research. This guide details its physicochemical properties, synthesis, antioxidant mechanism, biological interactions, and validated analytical protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4]
DPPD is a lipophilic secondary amine. Its low water solubility and high logP dictate its biological distribution (accumulating in lipid-rich tissues) and environmental persistence.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | |
| Common Synonyms | DPPD; |
| CAS Registry Number | 74-31-7 |
| Molecular Formula | |
| Molecular Weight | 260.34 g/mol |
| Appearance | White to grey/brown powder (darkens upon air oxidation) |
| Melting Point | 144 – 152 °C (purity dependent) |
| Boiling Point | ~220–225 °C at 0.5 mmHg |
| Solubility | Soluble: Benzene, Acetone, Ether, Ethyl AcetateInsoluble: Water, dilute acids |
| LogP (Octanol/Water) | ~4.5 – 5.2 (High Lipophilicity) |
| pKa | ~5.6 (Conjugate acid); Weak base |
Synthesis & Manufacturing
The industrial synthesis of DPPD typically employs an acid-catalyzed condensation reaction, prioritizing atom economy and yield.
Primary Synthetic Route: Condensation of Hydroquinone
The most prevalent route involves the condensation of hydroquinone with aniline in the presence of an acidic catalyst (e.g., phosphoric acid or zinc chloride) at elevated temperatures.
Reaction Stoichiometry:
Process Parameters:
-
Reactants: Hydroquinone (1 eq) and Aniline (excess, ~2.5–3 eq).
-
Catalyst: Lewis acids (
) or protic acids ( ). -
Conditions: Reaction is conducted in an autoclave at 180–200°C.
-
Purification: The product precipitates upon cooling or is recrystallized from organic solvents (e.g., toluene or ethanol) to remove unreacted aniline and oligomers.
Mechanism of Action: Antioxidant Cycle
DPPD functions as a chain-breaking antioxidant. It donates hydrogen atoms from its secondary amine groups to propagating lipid peroxyl radicals (
The Redox Mechanism
-
H-Atom Transfer (HAT): DPPD donates an H-atom to a radical, forming a stable aminyl radical.
-
Radical Stabilization: The unpaired electron on the nitrogen is delocalized across the central benzene ring and the phenyl substituents, providing high stability.
-
Quinone Diimine Formation: A second oxidation step converts the radical into
-diphenyl-1,4-benzoquinonediimine (DQDI) , a non-radical species.
Diagram 1: DPPD Radical Scavenging Pathway
Caption: Stepwise oxidation of DPPD to Quinone Diimine (DQDI) via radical scavenging.
Biological Relevance & Toxicology[7]
Metabolism
Unlike unsubstituted p-phenylenediamine (PPD), which undergoes rapid N-acetylation by NAT1/NAT2 enzymes, DPPD is sterically hindered at the nitrogen atoms.
-
Primary Pathway: Oxidation to the quinone diimine (DQDI).
-
Secondary Pathway: Hydroxylation of the phenyl rings (Phase I), followed by glucuronidation (Phase II) for excretion.
-
Significance: The quinone diimine metabolite is electrophilic and can react with cellular thiols (GSH), potentially leading to depletion of cellular antioxidant reserves if exposure is high.
Toxicological Profile[1][6]
-
Reproductive Toxicity: Studies in rats indicate DPPD can prolong gestation and affect labor delivery (dystocia) at high doses (>300 mg/kg), likely by interfering with prostaglandin synthesis pathways.
-
Sensitization: Classified as a skin sensitizer. It can induce contact dermatitis, particularly in individuals cross-sensitized to other p-phenylenediamine derivatives (hair dyes, rubber additives).
-
Aquatic Toxicity: Highly toxic to aquatic organisms (e.g., Vibrio fischeri) due to its ability to disrupt electron transport chains.
Analytical Protocols
Precise quantification of DPPD requires separation from its oxidized quinone form and biological matrix interferences.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is the gold standard for purity assessment and biological monitoring.
System Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV-Vis Diode Array at 290 nm (absorption max) and 420 nm (to detect oxidized quinone impurities).
-
Temperature: 35°C.[3]
Sample Preparation (Biological Fluids):
-
Aliquot: Take 500 µL of plasma or urine.
-
Stabilization: Add 50 µL Ascorbic Acid (10 mg/mL) immediately to prevent oxidation of DPPD to DQDI during processing.
-
Extraction: Add 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 10,000 x g for 5 mins.
-
Reconstitution: Evaporate supernatant under Nitrogen. Reconstitute in 200 µL Mobile Phase.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine groups, direct GC analysis can cause peak tailing. Derivatization is recommended for trace analysis.
-
Derivatization: Reaction with trifluoroacetic anhydride (TFAA) or benzaldehyde (to form imines).[4]
-
Column: HP-5MS (5% Phenyl Methyl Siloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Mode: SIM (Selected Ion Monitoring) for molecular ion (
260) and characteristic fragments ( 167, 77).
Diagram 2: Analytical Workflow
Caption: Standardized workflow for DPPD quantification preventing artifactual oxidation.
References
-
National Toxicology Program (NTP). (1992).[5] N,N'-Diphenyl-p-phenylenediamine: Chemical Structure and Properties. National Institutes of Health.[5] Link
-
Matsumoto, M., et al. (2013). "An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test."[6] Food and Chemical Toxicology, 56, 290-296. Link
-
Garrido, E. M., et al. (2019). "Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation." ResearchGate. Link
-
Meyer, A., et al. (2009). "Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD and amperometric detection." Journal of Chromatography B, 877(23), 2301-2307. Link
-
Ikarashi, Y., & Kaniwa, M. (2000).[7] "Determination of p-phenylenediamine and related antioxidants in rubber boots by High Performance Liquid Chromatography." Journal of Health Science, 46(6), 467-473.[7] Link
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- 3. scispace.com [scispace.com]
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- 6. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
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